(R)-3-hydroxybutyrate

Chiral Pharmacology Ketone Body Metabolism Metabolic Engineering

To ensure reproducible biological results and robust industrial processes, always specify the (R)-enantiomer rather than the racemic DL‑mixture. Only (R)-3-hydroxybutyrate (CAS 625‑72‑9) is recognized by mammalian D‑3‑hydroxybutyrate dehydrogenase and key HDACs; the (S)-enantiomer is metabolically inert. Using racemic material introduces 50% inactive impurity that confounds dose‑response, PK/PD, and receptor‑binding studies. Our ≥98% enantiomerically pure product eliminates this risk, making it the essential raw material for ketone ester formulations, biodegradable PHB medical devices, and chiral API synthesis.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
Cat. No. B1233784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-hydroxybutyrate
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O
InChIInChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1
InChIKeyWHBMMWSBFZVSSR-GSVOUGTGSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Hydroxybutyrate for Scientific Research & Industrial Procurement: Product Differentiation and Application Guide


(R)-3-Hydroxybutyrate (CAS: 625-72-9) is the physiologically relevant D-enantiomer of 3-hydroxybutyric acid, a key endogenous ketone body produced in the liver during fasting or carbohydrate restriction [1]. It serves as an energy substrate, an endogenous inhibitor of histone deacetylases (HDACs), and a ligand for free fatty acid receptor 3 (FFAR3) [2]. As a chiral molecule with a defined (R)-stereocenter, its biological activity is stereospecific, setting it apart from the racemic DL-mixture (CAS: 625-71-8) and the non-natural (S)-enantiomer [3].

Why (R)-3-Hydroxybutyrate Cannot Be Substituted with Racemic or (S)-Enantiomer Analogs


Substituting (R)-3-hydroxybutyrate with the cheaper, racemic mixture (DL-3-hydroxybutyrate) or its (S)-enantiomer introduces significant risk to research reproducibility and industrial process integrity. The (R)-stereocenter is a prerequisite for recognition by endogenous mammalian enzymes, including D-3-hydroxybutyrate dehydrogenase and key HDACs [1]. Consequently, the (S)-enantiomer is metabolically inert in humans and fails to engage therapeutic targets like the hydroxycarboxylic acid receptor 2 (HCAR2/PUMA-G), making racemic material a 50% impurity that can confound dose-response, pharmacokinetic, and pharmacodynamic studies [2]. This stereospecificity directly impacts procurement decisions, where sourcing enantiopure (R)-material is essential for achieving expected biological outcomes.

(R)-3-Hydroxybutyrate: Quantitative Evidence of Differentiation for Scientific and Industrial Selection


Enantiomeric Purity Defines Biological Activity: (R)- vs (S)-3-Hydroxybutyrate Target Engagement

The biological activity of 3-hydroxybutyrate is strictly dependent on the (R)-stereochemistry. Only the (R)-enantiomer is recognized by mammalian D-3-hydroxybutyrate dehydrogenase for metabolic conversion and acts as an endogenous ligand for specific receptors [1]. While both enantiomers can be produced biosynthetically at comparable titers in engineered E. coli (2.92 g/L for (R)-3HB vs. 2.08 g/L for (S)-3HB), their downstream utility diverges completely [2].

Chiral Pharmacology Ketone Body Metabolism Metabolic Engineering

Ketone Monoester vs. Ketone Salts: A Pharmacokinetic Comparison of (R)-3-Hydroxybutyrate Delivery

The ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (KME) delivers a pure (R)-BHB payload without the mineral load associated with ketone salts, resulting in distinct pharmacokinetic profiles [1]. Oral administration of KME (e.g., 714 mg/kg) in healthy volunteers achieved a peak plasma (R)-BHB concentration (Cmax) of 3.3 mM, with corresponding acetoacetate levels of 1.19 mM [2]. The population PK model for KME revealed complex absorption with dual first-order inputs and elimination via both first-order (CL = 10.9 L/h) and capacity-limited (Vmax = 4520 mg/h) processes [3].

Pharmacokinetics Ketosis Bioavailability

(R)-3-Hydroxybutyrate Monomer vs. (S)-Monomer in Biodegradable Polymer Synthesis: Differential Degradation Kinetics

Poly[(R)-3-hydroxybutyrate] (PHB), the polymer of the natural (R)-monomer, exhibits distinct abiotic hydrolysis kinetics compared to polymers derived from racemic or (S)-monomers. Abiotic hydrolysis of PHB yields both 3-hydroxybutyric acid (3HB) and crotonic acid (CA), with degradation rates and product ratios dependent on the polymer matrix (native amorphous granules vs. solvent-cast films) and pH conditions [1]. The enzymatic degradation of PHB is mediated by specific PHB depolymerases that recognize the (R)-stereoconfiguration [2].

Polymer Chemistry Biodegradable Polymers Polyhydroxyalkanoates

Metabolic Fate: (R)-3-Hydroxybutyrate vs. 1,3-Butanediol as Ketogenic Precursors

(R)-3-hydroxybutyrate, as delivered by the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (KE), undergoes rapid and non-saturable hepatic clearance in both human and rat liver fractions, with a high extraction ratio (> 0.8) [1]. In contrast, its metabolite and alternative ketogenic precursor, (R)-1,3-butanediol, exhibits saturable and significantly slower metabolism. The Km for (R)-1,3-BD was 8,000 μM in human liver fractions, with a Vmax of 27.1 nmol/min/mg protein, resulting in a very low hepatic extraction ratio (< 0.2) [2].

Metabolism Hepatic Clearance Ketogenesis

(R)-3-Hydroxybutyrate Monomer Enables Direct Enzymatic Synthesis of High-Purity Chiral Drug Intermediates

Ethyl (R)-3-hydroxybutyrate, a derivative of the (R)-monomer, is a critical chiral building block for pharmaceuticals. Its synthesis via kinetic resolution using esterases/lipases, such as Candida antarctica lipase B (CAL-B), has been demonstrated as an efficient, environmentally friendly method to obtain the optically pure compound [1]. This enzymatic route can incorporate up to 70% of the starting racemic reagents into the final product when combined with stereochemical inversion of the unreacted (S)-enantiomer [2].

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

Polymer Properties: Poly[(R)-3-Hydroxybutyrate] (PHB) vs. Polylactic Acid (PLA) for Barrier Applications

Poly[(R)-3-hydroxybutyrate] (PHB), the homopolymer of (R)-3-hydroxybutyrate, exhibits superior barrier properties to oxygen, carbon dioxide, and water vapor compared to the more common biodegradable polyester polylactic acid (PLA) [1]. While PLA has a lower water vapor transmission rate (WVTR) than many petrochemical plastics, PHB's WVTR is significantly lower, making it a promising alternative for moisture-sensitive applications. This performance is attributed to the high crystallinity and stereoregularity of the isotactic (R)-polymer chains [2].

Biodegradable Polymers Barrier Properties Sustainable Packaging

Key Application Scenarios for (R)-3-Hydroxybutyrate in Research and Industry


Nutritional and Metabolic Research: Induction of Controlled Ketosis

The ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is the gold-standard tool for inducing rapid, predictable, and dose-dependent nutritional ketosis in human and animal models [1]. Its superior pharmacokinetic profile, with a high hepatic extraction ratio (> 0.8) and non-saturable clearance, ensures that blood (R)-BHB concentrations can be precisely titrated to study the metabolic and signaling effects of ketones without confounding mineral loads [2]. This makes it invaluable for studies on athletic performance, cognitive function, and metabolic disease.

Biomedical Engineering: Fabrication of Bioresorbable and Biocompatible Materials

Poly[(R)-3-hydroxybutyrate] (PHB) is the material of choice for developing biodegradable medical implants, drug delivery systems, and tissue engineering scaffolds [1]. Its complete degradation to the endogenous and non-toxic (R)-3-hydroxybutyrate monomer ensures superior biocompatibility and avoids the local inflammatory responses or pH changes associated with the release of non-natural (S)-monomers from racemic polymers [2]. Furthermore, its excellent barrier properties make it suitable for advanced wound dressings and implantable drug reservoirs.

Chiral Pharmaceutical Synthesis: A Key Building Block for Optically Active Drugs

(R)-3-Hydroxybutyrate and its esters (e.g., ethyl (R)-3-hydroxybutyrate) are essential chiral synthons in the pharmaceutical industry [1]. They serve as starting materials for the synthesis of a wide array of optically active fine chemicals, including vitamins, antibiotics, and pheromones [2]. The ability to source these molecules with high enantiomeric purity (≥98% e.e.), often produced through efficient biocatalytic routes, is a critical requirement for manufacturing APIs with the desired stereochemistry and avoiding the regulatory and safety hurdles associated with racemic impurities .

Sustainable Packaging: High-Performance Biodegradable Barrier Films

For industrial packaging applications requiring both biodegradability and high barrier performance, poly[(R)-3-hydroxybutyrate] (PHB) presents a compelling alternative to conventional bioplastics like PLA [1]. Its exceptionally low permeability to water vapor, oxygen, and carbon dioxide makes it ideally suited for extending the shelf life of moisture- and oxygen-sensitive products, such as food, cosmetics, and pharmaceuticals [2]. Sourcing (R)-3-hydroxybutyrate monomer for PHB production enables the creation of packaging materials that offer both end-of-life sustainability and enhanced functional protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-hydroxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.